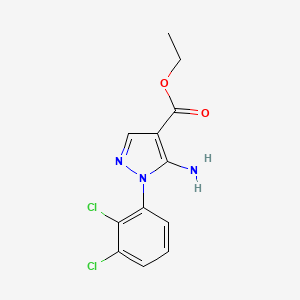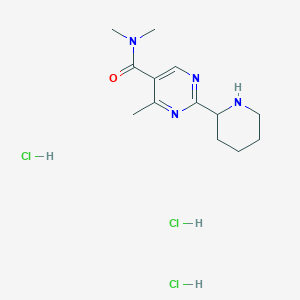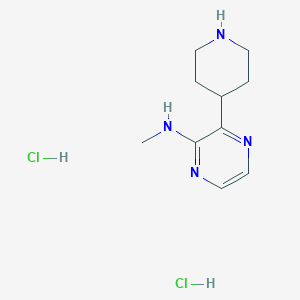
Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate
Übersicht
Beschreibung
Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C14H24O6. It is characterized by the presence of a cyclobutane ring substituted with two hydroxymethyl groups and two ester groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Wirkmechanismus
Target of Action
Mode of Action
The ester groups in the compound could be susceptible to hydrolysis (reaction with water) under acidic or basic conditions, yielding 1,1-cyclobutanedicarboxylic acid and isopropyl alcohol. Additionally, the hydroxylmethyl groups could potentially undergo esterification with various carboxylic acids to form new ester derivatives.
Biochemical Pathways
Result of Action
Action Environment
Factors such as ph could potentially influence the compound’s susceptibility to hydrolysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate typically involves the reaction of 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylic acid with isopropyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. The final product is typically subjected to rigorous quality control measures to ensure compliance with industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diisopropyl 3,3-bis(formyl)cyclobutane-1,1-dicarboxylate or diisopropyl 3,3-bis(carboxyl)cyclobutane-1,1-dicarboxylate.
Reduction: Formation of diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarbinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate
- Dimethyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate
- Dibutyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate
Uniqueness
Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate is unique due to its specific ester groups, which confer distinct physical and chemical properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .
Eigenschaften
IUPAC Name |
dipropan-2-yl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O6/c1-9(2)19-11(17)14(12(18)20-10(3)4)5-13(6-14,7-15)8-16/h9-10,15-16H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICYMJWDJZJQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)(CO)CO)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


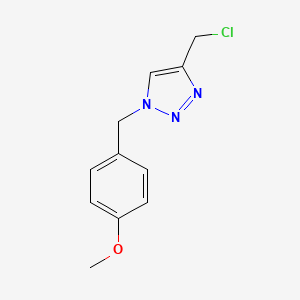
![N-[(2,6-difluorophenyl)methyl]cyclobutanamine](/img/structure/B1428151.png)
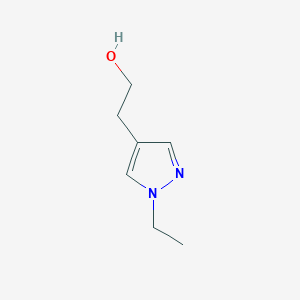
![[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol](/img/structure/B1428155.png)
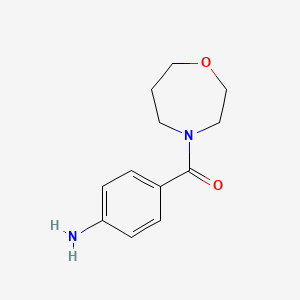
![2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1428157.png)
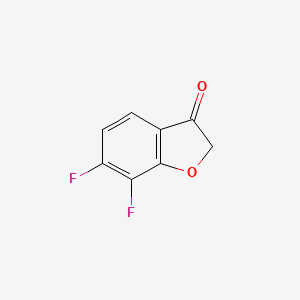
![3-[2-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B1428159.png)
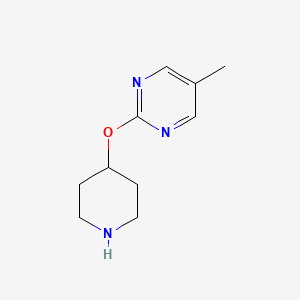
![2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1428161.png)
![[5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid](/img/structure/B1428166.png)
